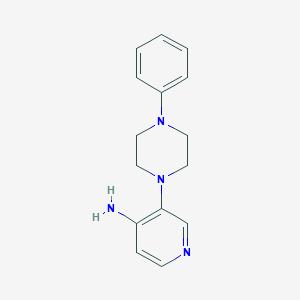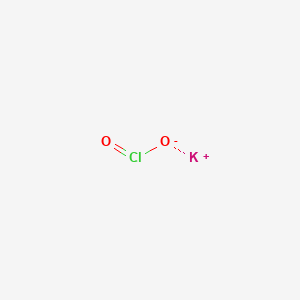
(2-Chlorobenzyl)(1-phenylethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chlorobenzyl)(1-phenylethyl)amine is an organic compound with the molecular formula C15H16ClN It consists of a benzyl group substituted with a chlorine atom at the second position and a phenylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Reductive Amination: : One common method for synthesizing (2-Chlorobenzyl)(1-phenylethyl)amine involves the reductive amination of 2-chlorobenzaldehyde with 1-phenylethylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
-
Nucleophilic Substitution: : Another approach is the nucleophilic substitution of 2-chlorobenzyl chloride with 1-phenylethylamine. This reaction can be carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reagent addition, leading to more efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : (2-Chlorobenzyl)(1-phenylethyl)amine can undergo oxidation reactions, typically forming corresponding imines or amides. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : The compound can be reduced to form secondary amines or other reduced derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
-
Substitution: : The chlorine atom in the benzyl group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Imines, amides.
Reduction: Secondary amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (2-Chlorobenzyl)(1-phenylethyl)amine serves as a building block for the preparation of more complex molecules
Biology
The compound’s structure suggests potential biological activity, and it may be investigated for its effects on biological systems. Studies could explore its interaction with enzymes, receptors, or other biomolecules.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structural features might be optimized to enhance its pharmacological properties, such as binding affinity and selectivity for specific targets.
Industry
In the industrial sector, this compound could be used as an intermediate in the production of dyes, polymers, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which (2-Chlorobenzyl)(1-phenylethyl)amine exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the phenylethylamine moiety could influence its binding properties and overall activity.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: Lacks the chlorine substitution and phenylethyl group.
Phenylethylamine: Lacks the benzyl group and chlorine substitution.
2-Chlorobenzylamine: Lacks the phenylethyl group.
Uniqueness
(2-Chlorobenzyl)(1-phenylethyl)amine is unique due to the combination of a chlorinated benzyl group and a phenylethylamine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a compound of interest for various applications.
By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential in different scientific and industrial fields.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-phenylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN/c1-12(13-7-3-2-4-8-13)17-11-14-9-5-6-10-15(14)16/h2-10,12,17H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSJSCRCNLVTTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373885 |
Source


|
| Record name | AN-329/15537194 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13541-05-4 |
Source


|
| Record name | AN-329/15537194 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2R,3R,5S,6S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate](/img/structure/B87597.png)









